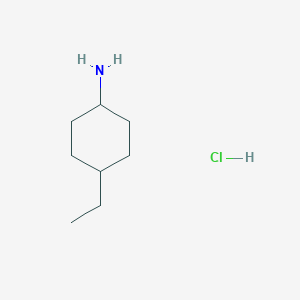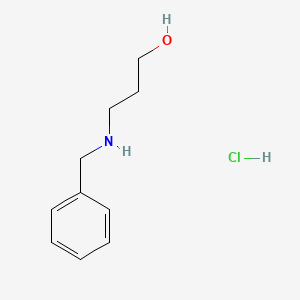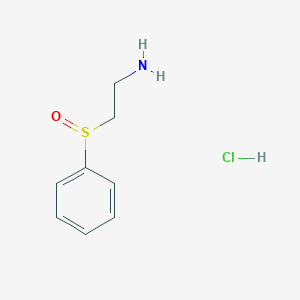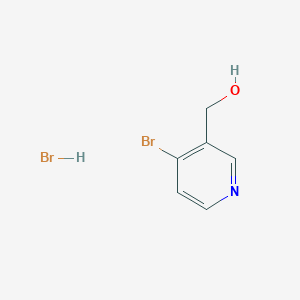
1-(Benzyloxy)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-methylbutan-2-one is an organic compound with a molecular formula of C10H14O2. It is a colorless liquid with a sweet, fruity odor. It is a versatile compound used in many areas of organic synthesis, such as the synthesis of pharmaceuticals, fragrances, and flavorings. It is also used in the manufacture of detergents, soaps, and other household products.
Applications De Recherche Scientifique
Synthesis of Chalcone Derivatives
1-(Benzyloxy)-3-methylbutan-2-one: serves as a precursor in the synthesis of chalcone derivatives, which are crucial in medicinal chemistry due to their antimicrobial properties . These derivatives are synthesized by coupling with aromatic substituted aldehydes and have been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Antimicrobial Activity
The chalcone derivatives obtained from 1-(Benzyloxy)-3-methylbutan-2-one have been tested for their antimicrobial efficacy. They exhibit potential as antibacterial agents against both gram-positive and gram-negative bacterial strains, which could lead to the development of new antibiotics .
Antioxidant Properties
These compounds also display antioxidant activity, which is measured using models like the Diphenyl Picryl Hydrazine (DPPH) assay. Antioxidants are important for protecting the body from oxidative stress and may have therapeutic applications in diseases caused by free radicals .
Pharmaceutical Intermediates
As an intermediate, 1-(Benzyloxy)-3-methylbutan-2-one is used in the pharmaceutical industry to create various drugs. Its role in the synthesis of more complex molecules makes it valuable for drug development and production .
Propriétés
IUPAC Name |
3-methyl-1-phenylmethoxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKMHMDNRQCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629186 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-methylbutan-2-one | |
CAS RN |
113778-75-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)
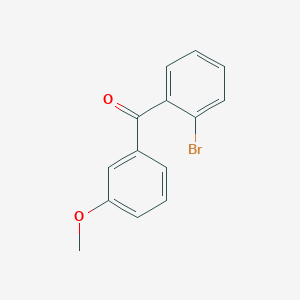


![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)


